molecular formula C14H9N3 B1462210 3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile CAS No. 1018296-21-3

3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile

Cat. No.: B1462210
CAS No.: 1018296-21-3
M. Wt: 219.24 g/mol
InChI Key: YBNNERARPITANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile is a high-value chemical scaffold designed for advanced research and development. The imidazo[1,5-a]pyridine core is a recognized privileged structure in medicinal chemistry, featuring in compounds with a diverse range of biological activities, including serving as HIV-protease inhibitors, cardiotonic agents, aromatase inhibitors, and anticancer molecules . The strategic substitution at the 1-position with an electron-withdrawing nitrile group fine-tunes the electronic properties of the system, making it an invaluable building block for the construction of more complex functional molecules. In the field of materials science, this compound serves as a versatile precursor for the development of novel optoelectronic materials. Derivatives of imidazo[1,5-a]pyridine are actively investigated for applications in organic light-emitting diodes (OLEDs) and as photoluminescent sensors, where their optical properties can be precisely modulated by functionalization . The nitrile functionalization is particularly significant, as the incorporation of a strongly electron-withdrawing cyano-group is a universal strategy for creating fluorophores with desirable properties, such as large Stokes shifts and, in some cases, Aggregation-Induced Emission (AIE) or thermally activated delayed fluorescence (TADF) . Furthermore, imidazo[1,5-a]pyridine-based ligands are crucial in coordination chemistry, forming complexes with metals like iridium(III) that act as highly efficient photocatalysts for organic transformations, such as [4+2] cycloaddition reactions . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound to explore new pharmaceutical candidates, design advanced luminescent materials, or develop new catalytic systems.

Properties

IUPAC Name

3-phenylimidazo[1,5-a]pyridine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNNERARPITANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ritter-Type Reaction Using Phenyl(pyridin-2-yl)methanol and Acetonitrile

Method Overview:

A novel and efficient synthetic route employs a Ritter-type reaction where phenyl(pyridin-2-yl)methanol is reacted with acetonitrile in the presence of a bismuth(III) triflate catalyst and p-toluenesulfonic acid monohydrate. The reaction is carried out in 1,2-dichloroethane (DCE) as solvent under sealed tube conditions at elevated temperature (150 °C) overnight.

Procedure Details:

  • Phenyl(pyridin-2-yl)methanol (1.0 equiv, 0.5410 mmol) is dissolved in DCE (0.3 M).
  • Bi(OTf)₃ (5 mol %, 0.02705 mmol) and p-TsOH·H₂O (7.5 equiv, 4.0575 mmol) are added.
  • Acetonitrile (15.0 equiv, 8.1150 mmol) is introduced as the nitrile source.
  • The sealed reaction mixture is stirred at 150 °C overnight.
  • After cooling, the reaction is quenched with saturated sodium bicarbonate and extracted with ethyl acetate.
  • The organic layers are dried, filtered, and concentrated.
  • Purification is achieved by silica gel column chromatography (20% EtOAc/hexane).

Outcome:

This method yields 3-phenylimidazo[1,5-a]pyridine-1-carbonitrile derivatives efficiently with good purity. The use of bismuth(III) triflate as a Lewis acid catalyst facilitates the cyclization and Ritter-type incorporation of the nitrile group, making this approach strategically valuable for synthesizing various substituted analogs.

Cyclocondensation of 2-(Aminomethyl)pyridines with Electrophilically Activated Nitroalkanes

Method Overview:

Another approach involves the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that are electrophilically activated in the presence of phosphorous acid within a polyphosphoric acid (PPA) medium. This method relies on harsh acidic conditions and elevated temperature to promote cyclocondensation.

Procedure Details:

  • Nitroalkane (5 equiv) is heated with 85% polyphosphoric acid at 110 °C for 30 minutes.
  • 2-(Aminomethyl)pyridine is then added in small portions.
  • The mixture is stirred at 110 °C for 3 hours.
  • The reaction is quenched with ice-cold water, neutralized with aqueous ammonia, and extracted with ethyl acetate.
  • The organic layer is analyzed by GC and ^1H NMR to confirm product formation.

Key Notes:

  • The reaction is sensitive to steric hindrance; phenyl substitution on the nitroalkane can reduce yield.
  • This issue is mitigated by replacing α-nitrotoluene with α-nitroacetophenone, which performs better under these conditions.
  • The method provides medium to good yields but requires relatively harsh conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Activator Conditions Yield & Notes
Ritter-type reaction Phenyl(pyridin-2-yl)methanol + Acetonitrile Bi(OTf)₃ (5 mol%), p-TsOH·H₂O 150 °C, DCE, overnight, sealed tube Good yields; mild Lewis acid catalysis; efficient nitrile incorporation
Cyclocondensation with nitroalkanes 2-(Aminomethyl)pyridine + Nitroalkane Phosphorous acid, 85% PPA 110 °C, 3 h Medium to good yields; harsh acidic conditions; sensitive to sterics

Research Findings and Analysis

  • The Ritter-type reaction method represents a significant advancement by enabling the direct introduction of the carbonitrile group via acetonitrile under Lewis acid catalysis. This method is operationally straightforward and avoids strongly acidic media, thus offering better functional group tolerance and milder conditions.
  • The cyclocondensation approach, while classical, involves polyphosphoric acid and elevated temperatures that may limit substrate scope due to sensitivity to steric effects and potential decomposition.
  • Both methods require purification by chromatographic techniques to isolate the desired this compound with high purity.
  • The Ritter-type method also allows for structural diversity by varying the nitrile and alcohol components, potentially enabling synthesis of a broad range of substituted imidazo[1,5-a]pyridines.

Chemical Reactions Analysis

Types of Reactions

3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazopyridine derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that 3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile exhibits promising anticancer activity. It has been shown to inhibit specific enzymes that are crucial for tumor growth, making it a candidate for drug development targeting various cancers. Studies suggest that the compound may interact with biological targets involved in cancer pathways, which is essential for understanding its therapeutic potential .

Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, this compound may also possess anti-inflammatory and antimicrobial activities. Preliminary studies have indicated that it could inhibit certain inflammatory mediators and microbial growth, although further research is needed to elucidate the mechanisms behind these effects .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

  • Ritter-type Reactions : This method has been explored for synthesizing imidazo[1,5-a]pyridine derivatives effectively .
  • Electrochemical Synthesis : Recent advancements have introduced electrochemically mediated processes that allow for the cyanation of heterocycles, including the production of carbonitriles like this compound .

Binding Affinity Studies
Research has focused on the binding affinity of this compound with various enzymes and receptors. These studies are crucial for determining its pharmacological profile and guiding future drug development efforts .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructureKey Features
3-Phenylimidazo[1,2-a]pyridineC13H10N2Different carboxylic position; potential different biological activity
Imidazo[1,5-a]pyridineC10H8N2Lacks the phenyl group; simpler structure
4-Aminoquinoline derivativesVariesKnown for antimalarial activity; structurally distinct but shares heterocyclic characteristics

The unique combination of imidazole and pyridine functionalities along with a phenyl substituent at the 3-position sets this compound apart from others in its class .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study on Anticancer Activity : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved the downregulation of key signaling pathways associated with tumor growth.
  • Case Study on Synthesis Efficiency : Research conducted on various synthetic pathways revealed that electrochemical methods provided higher yields and purity compared to traditional methods, showcasing advancements in synthetic chemistry applicable to this compound .

Mechanism of Action

The mechanism of action of 3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes and signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Key Observations:

  • Solubility : Polar substituents (e.g., CN, CF₃) improve aqueous solubility, whereas phenyl groups enhance lipophilicity, affecting membrane permeability .
  • Vibrational Modes : DFT studies indicate that substituents like CN alter vibrational frequencies in the 1650–3000 cm⁻¹ range, distinguishing spectroscopic profiles from unsubstituted derivatives .

Reactivity and Functionalization

  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., CN, CF₃) exhibit higher thermal stability, as evidenced by decomposition temperatures in thermogravimetric analyses .

Biological Activity

3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile (CAS No. 1018296-21-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound is part of a broader class of imidazopyridine compounds known for their pharmacological potential. Research indicates that these compounds exhibit various biological activities, including:

  • Anticancer properties : Inhibition of specific kinases linked to cancer progression.
  • Neuroprotective effects : Modulation of cognitive functions through enzyme inhibition.
  • Antimicrobial activity : Potential against a range of pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • It acts as a non-competitive inhibitor of insulin-regulated aminopeptidase (IRAP), which is involved in cognitive processes. The compound's IC50 value has been reported at approximately 1.0 µM, indicating significant potency against this target .
  • Kinase Inhibition :
    • Similar compounds have shown the ability to inhibit various kinases, which are crucial in cellular signaling pathways associated with cancer and other diseases .
  • Interaction with Macromolecules :
    • The imidazopyridine structure allows for binding with DNA and RNA, potentially affecting gene expression and cellular functions .

Case Studies and Experimental Data

Several studies have evaluated the biological effects of this compound and related compounds:

StudyFocusFindings
Engen et al. (2024)Cognitive EnhancementDemonstrated that inhibition of IRAP improves memory in animal models with an IC50 of 2.9 µM for related compounds .
MDPI Study (2023)Anticancer ActivityEvaluated the structure-activity relationship (SAR) showing that modifications enhance potency against specific cancer cell lines .
ACS Publications (2024)Synthesis and ActivityDeveloped novel synthetic routes demonstrating improved yields and biological activity for imidazopyridine derivatives .

Pharmacological Applications

The pharmacological potential of this compound extends into various therapeutic areas:

  • Anticancer Agents : Due to its kinase inhibition properties, it is being explored as a candidate for cancer therapy.
  • Cognitive Enhancers : Its ability to modulate IRAP suggests potential in treating cognitive disorders.
  • Antimicrobial Agents : Ongoing research is assessing its efficacy against bacterial and viral infections.

Q & A

Q. What are the common synthetic routes for 3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile, and how can reaction yields be optimized?

The iodine-mediated one-pot synthesis is a primary method, utilizing 2-aminomethylpyridine, benzaldehyde, and sodium benzenesulfinate in dimethylformamide (DMF) at 70°C with tert-butyl hydroperoxide as an oxidant. Yields (~60%) can be improved by optimizing solvent polarity (e.g., DMF vs. acetonitrile), temperature control (70–80°C), and oxidant stoichiometry . Cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes under acidic conditions (e.g., polyphosphoric acid) is another route, though yields vary with substituents (e.g., 76% for phenyl derivatives vs. lower yields for α-nitrotoluene) .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on NMR spectroscopy:

  • ¹H NMR : Aromatic protons appear as multiplets between δ 7.24–7.76 ppm, with fused imidazo-pyridine protons at δ 6.59–6.87 ppm .
  • ¹³C NMR : The cyano carbon resonates at ~116–118 ppm, while the phenyl carbons appear at 127–138 ppm . X-ray crystallography or HRMS is recommended for resolving ambiguities in regiochemistry .

Q. What are the key functional groups influencing reactivity in this compound?

The nitrile group (-CN) at the 1-position participates in nucleophilic additions (e.g., hydrolysis to amides) and metal coordination. The phenyl group at the 3-position enhances π-π stacking in biological systems, while the imidazo-pyridine core enables electrophilic substitution at the 5- and 7-positions .

Advanced Research Questions

Q. How do electronic effects of substituents impact the reaction scope in imidazo[1,5-a]pyridine synthesis?

Electron-withdrawing groups (e.g., -NO₂) on nitroalkanes reduce cyclocondensation efficiency due to decreased nucleophilicity, as seen in the low yield (≤30%) for α-nitrotoluene-derived products. Conversely, electron-donating groups (e.g., -OMe) improve reactivity . Computational studies (DFT) on transition-state energetics are recommended to rationalize these trends.

Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,5-a]pyridine derivatives?

Discrepancies in enzyme inhibition (e.g., papain Ki values) may arise from assay conditions (pH, temperature) or competing interactions with off-target proteins. Standardized protocols, such as the Dixon plot method for Ki determination and Lineweaver-Burk analysis for inhibition type (competitive vs. non-competitive), are critical . Thermodynamic profiling (ΔG, ΔH) further clarifies binding mechanisms .

Q. Can this compound serve as a ligand in catalytic systems?

Yes, phosphine-modified analogues (e.g., 3-aryl-1-phosphino derivatives) have been used in Suzuki-Miyaura cross-coupling reactions. The nitrogen-rich core stabilizes palladium complexes, though steric hindrance from the phenyl group may limit substrate scope. Ligand design should prioritize balancing electron-donating capacity and steric accessibility .

Q. What are the challenges in developing luminescent materials from this compound?

While related imidazo-pyridines exhibit tunable emission (e.g., Ethyl 1-formyl derivatives emit at 450–500 nm), the nitrile group in this compound may quench fluorescence via photoinduced electron transfer. Substitution with electron-donating groups (e.g., -NH₂) or incorporation into π-conjugated polymers could mitigate this issue .

Methodological Recommendations

  • Synthesis Optimization : Screen solvents (DMF, MeCN) and oxidants (TBHP vs. H₂O₂) via Design of Experiments (DoE) to maximize yield .
  • Biological Assays : Use isothermal titration calorimetry (ITC) to validate enzyme binding thermodynamics .
  • Material Applications : Employ time-resolved fluorescence spectroscopy to assess luminescence quenching mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.